tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate
Overview
Description
tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C9H19NO4 and a molecular weight of 205.25 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butyl group, a carbamate group, and a dihydroxypropyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 2,3-dihydroxy-2-methylpropylamine under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for versatile modifications, making it valuable in organic synthesis .
Biology: In biological research, the compound is employed in studies involving enzyme inhibition and protein modification. Its ability to interact with biological molecules makes it a useful tool for investigating biochemical pathways and mechanisms .
Medicine: It can serve as a precursor for designing new therapeutic agents with improved efficacy and reduced side effects .
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular mechanisms depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate include tert-butyl N-(2,3-dihydroxypropyl)carbamate and tert-butyl N-(2-hydroxyethyl)carbamate . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and modifications .
Biological Activity
Tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate (TBHDC) is a chemical compound characterized by its unique structure that includes a tert-butyl group and two hydroxyl groups. This structural arrangement suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of TBHDC, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₉N₁O₄
- Molecular Weight : Approximately 205.25 g/mol
- SMILES : CC(C)(C)OC(=O)NCC(C)(CO)O
The presence of hydroxyl groups enhances the compound's ability to engage in hydrogen bonding, which may influence its solubility and reactivity in biological systems.
Interaction with Biomolecules
Research indicates that TBHDC may exhibit significant interactions with various enzymes and receptors, similar to other carbamate derivatives. Such interactions are crucial for understanding its potential therapeutic roles. For example, compounds with structural similarities have been shown to inhibit enzymatic activities or modulate receptor functions, suggesting that TBHDC may have analogous effects worth exploring further .
Potential Therapeutic Applications
- Antioxidant Activity : The presence of hydroxyl groups in TBHDC may confer antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that compounds similar to TBHDC can reduce inflammation and free radical production in neural cells, indicating a potential role in neuroprotection against conditions such as Alzheimer's disease .
- Antimicrobial Properties : Some derivatives of carbamates have demonstrated antimicrobial activity, which could be beneficial in developing new antimicrobial agents.
Case Study 1: Neuroprotection
In a study examining the effects of similar compounds on astrocytes exposed to amyloid-beta (Aβ) peptides, it was found that certain carbamate derivatives reduced the levels of tumor necrosis factor-alpha (TNF-α) and free radicals, suggesting a protective effect against neuroinflammation .
Case Study 2: Enzymatic Interaction Studies
Interaction studies involving TBHDC are ongoing to determine its binding affinity with specific enzymes. Initial findings suggest that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
(R)-Tert-butyl (1,3-dihydroxy-3-methylbutan-2-YL)carbamate | C₁₀H₂₁N₁O₄ | Contains an additional methyl group; potential for different biological activity. |
Tert-butyl N-(2-hydroxypropyl)carbamate | C₉H₁₉N₁O₄ | Lacks one hydroxyl group; simpler structure may affect reactivity. |
Tert-butyl N-(4-hydroxybutyryl)carbamate | C₉H₁₉N₁O₄ | Features a longer carbon chain; may exhibit distinct pharmacological properties. |
The uniqueness of TBHDC lies in its specific arrangement of hydroxyl groups and the tert-butyl structure, which may confer unique solubility and reactivity characteristics compared to these similar compounds.
Properties
IUPAC Name |
tert-butyl N-(2,3-dihydroxy-2-methylpropyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4/c1-8(2,3)14-7(12)10-5-9(4,13)6-11/h11,13H,5-6H2,1-4H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEMRKAOFFIHFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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